Quantitative Phosphorylation at Sterically Hindered Serine Residues: Dibenzyl- vs. Di-t-butyl-Phosphoramidite Performance
In a direct head-to-head study of the 32-residue cytoplasmic domain of phospholamban (PLB 2–33), phosphorylation at the hindered Ser16 residue was attempted using both di-t-butyl-N,N-diisopropylphosphoramidite and dibenzyl-N,N-diisopropylphosphoramidite under Fmoc solid-phase peptide synthesis conditions [1]. The di-t-butyl reagent gave an incomplete reaction with recovery of unphosphorylated starting peptide, accompanied by formation of an H-phosphonate side product [1]. In contrast, the dibenzyl-protected phosphoramidite yielded the desired phosphorylated peptide quantitatively, with no detectable H-phosphonate [1].
| Evidence Dimension | Phosphorylation efficiency at sterically hindered Ser16 residue in a 32-mer polypeptide |
|---|---|
| Target Compound Data | Quantitative yield of desired phosphopeptide; no H-phosphonate detected |
| Comparator Or Baseline | Di-t-butyl-N,N-diisopropylphosphoramidite: incomplete reaction (unphosphorylated peptide recovered) + H-phosphonate side product formed |
| Quantified Difference | Complete conversion vs. incomplete reaction; H-phosphonate absent vs. present |
| Conditions | Fmoc solid-phase peptide synthesis; global phosphorylation of PLB 2–33; 1H-tetrazole catalysis; oxidation with t-BuOOH or mCPBA; phosphoramidite coupling step |
Why This Matters
For procurement decisions in phosphopeptide synthesis, the dibenzyl-protected reagent class is uniquely capable of achieving quantitative conversion at hindered sites where di-t-butyl analogs fail, directly impacting product purity and overall yield.
- [1] Poteur, L.; Trifilieff, E. Global Phosphorylation at Ser16 of the 32-Residue Cytoplasmic Domain of Phospholamban: Comparison of Di-t-butyl- and Dibenzyl-N,N-diisopropylphosphoramidites. Letters in Peptide Science, 1996, 2(5), 271–276. DOI: 10.1007/BF00142238. View Source
